molecular formula C7H7BrClNO B13602615 2-(5-Bromo-2-chloropyridin-4-yl)ethan-1-ol

2-(5-Bromo-2-chloropyridin-4-yl)ethan-1-ol

Cat. No.: B13602615
M. Wt: 236.49 g/mol
InChI Key: WXMKMEWPOJSHEY-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-chloropyridin-4-yl)ethan-1-ol is an organic compound with the molecular formula C7H7BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chlorine substituents on the pyridine ring, along with an ethan-1-ol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-chloropyridin-4-yl)ethan-1-ol typically involves the halogenation of pyridine derivatives followed by the introduction of the ethan-1-ol group. One common method includes the bromination and chlorination of pyridine to obtain 5-bromo-2-chloropyridine. This intermediate is then reacted with ethylene oxide under basic conditions to introduce the ethan-1-ol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine gas, followed by the reaction with ethylene oxide in the presence of a catalyst. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-chloropyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine and chlorine substituents can be reduced to form the corresponding hydrogenated derivatives.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: 2-(5-Bromo-2-chloropyridin-4-yl)ethanal or 2-(5-Bromo-2-chloropyridin-4-yl)ethanoic acid.

    Reduction: 2-(5-Hydroxy-2-chloropyridin-4-yl)ethan-1-ol or 2-(5-Bromo-2-hydroxypyridin-4-yl)ethan-1-ol.

    Substitution: 2-(5-Methoxy-2-chloropyridin-4-yl)ethan-1-ol or 2-(5-Bromo-2-tert-butoxypyridin-4-yl)ethan-1-ol.

Scientific Research Applications

2-(5-Bromo-2-chloropyridin-4-yl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-chloropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. The ethan-1-ol group may also play a role in its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-chloropyridin-4-yl)methanol: Similar structure but with a methanol group instead of ethan-1-ol.

    (2R)-2-amino-2-(4-bromo-5-chloropyridin-2-yl)ethan-1-ol: Contains an amino group instead of the ethan-1-ol group.

    2-{2-[(5-bromopyridin-2-yl)amino]ethoxy}ethan-1-ol: Features an ethoxy group in place of the ethan-1-ol group.

Uniqueness

2-(5-Bromo-2-chloropyridin-4-yl)ethan-1-ol is unique due to its specific combination of bromine, chlorine, and ethan-1-ol groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

2-(5-bromo-2-chloropyridin-4-yl)ethanol

InChI

InChI=1S/C7H7BrClNO/c8-6-4-10-7(9)3-5(6)1-2-11/h3-4,11H,1-2H2

InChI Key

WXMKMEWPOJSHEY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)CCO

Origin of Product

United States

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